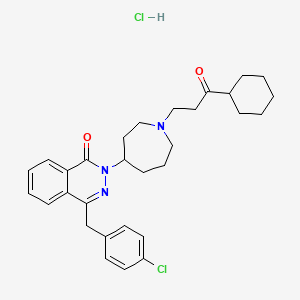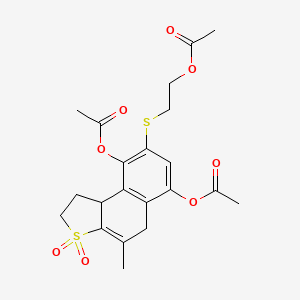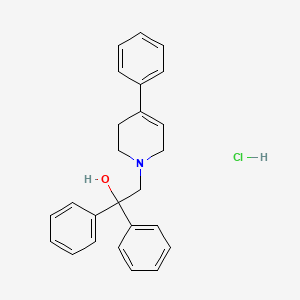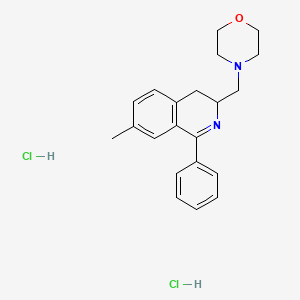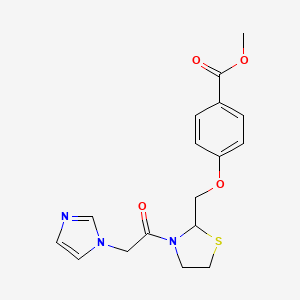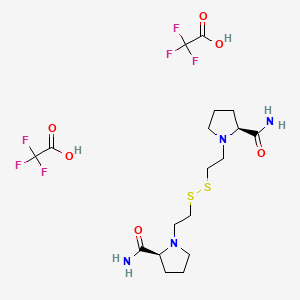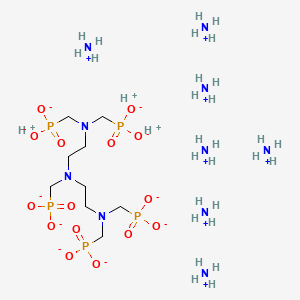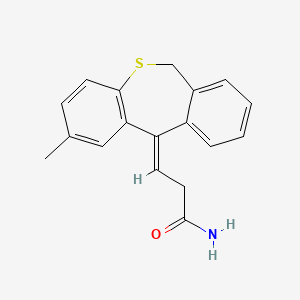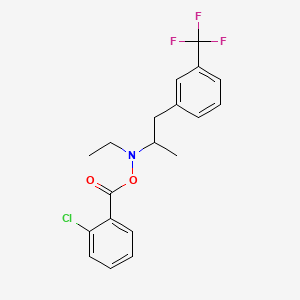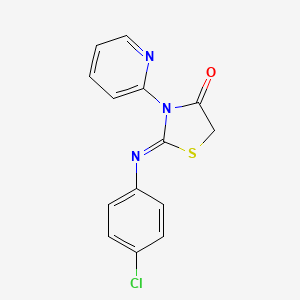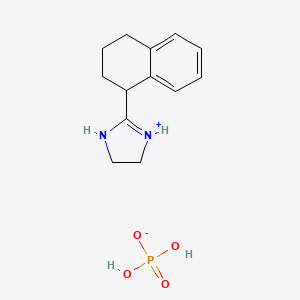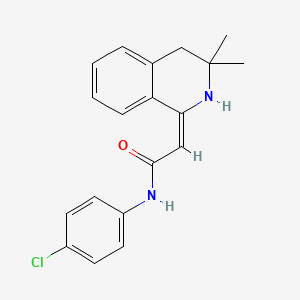
N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is a synthetic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Chlorphenyl)-2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinyliden)acetamid umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit 4-Chloranilin und 3,4-Dihydro-3,3-dimethylisochinolin.
Reaktionsbedingungen: Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie Ethanol oder Methanol, unter Rückflussbedingungen durchgeführt.
Katalysatoren: Saure oder basische Katalysatoren können verwendet werden, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung Folgendes umfassen:
Großreaktoren: Einsatz von Großreaktoren zur Verarbeitung von Massenmengen an Ausgangsmaterialien.
Optimierte Bedingungen: Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
Reinigung: Einsatz von Techniken wie Kristallisation oder Chromatographie zur Reinigung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Chlorphenyl)-2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinyliden)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können Amin-Derivate ergeben.
Substitution: Halogensubstitutionsreaktionen können verschiedene funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogenierungsmittel oder Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise Chinolinderivate ergeben, während Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorphenyl)-2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinyliden)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder Antikrebswirkungen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien oder chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-(4-Chlorphenyl)-2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinyliden)acetamid beinhaltet:
Molekuläre Ziele: Bindung an spezifische Enzyme oder Rezeptoren in biologischen Systemen.
Signalwege: Modulierung biochemischer Signalwege, um seine Wirkungen auszuüben.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorphenyl)-2-(3,4-Dihydroisochinolinyl)-acetamid
- N-(4-Chlorphenyl)-2-(3,3-Dimethylisochinolinyl)-acetamid
Einzigartigkeit
N-(4-Chlorphenyl)-2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinyliden)acetamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche biologische oder chemische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
170658-11-4 |
|---|---|
Molekularformel |
C19H19ClN2O |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
(2E)-N-(4-chlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide |
InChI |
InChI=1S/C19H19ClN2O/c1-19(2)12-13-5-3-4-6-16(13)17(22-19)11-18(23)21-15-9-7-14(20)8-10-15/h3-11,22H,12H2,1-2H3,(H,21,23)/b17-11+ |
InChI-Schlüssel |
VDZMZJMYLFUKEL-GZTJUZNOSA-N |
Isomerische SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=C(C=C3)Cl)/N1)C |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Cl)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


